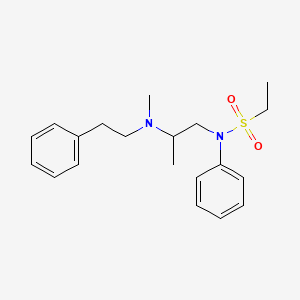
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide is a chemical compound with the molecular formula C20H28N2O2S and a molecular weight of 360.51352 . This compound is known for its unique structure, which includes a phenethylamine backbone, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide typically involves the reaction of 2-(methylphenethylamino)propylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide can be compared with other phenethylamine derivatives, such as:
N-Methyl, N-propynyl-2-phenylethylamine (MPPE): Similar in structure but with different substituents, MPPE is known for its neuroprotective properties and is not metabolized to amphetamines.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
94687-49-7 |
|---|---|
Fórmula molecular |
C20H28N2O2S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylethanesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-4-25(23,24)22(20-13-9-6-10-14-20)17-18(2)21(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3 |
Clave InChI |
BQVKCRWSPYNEBB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



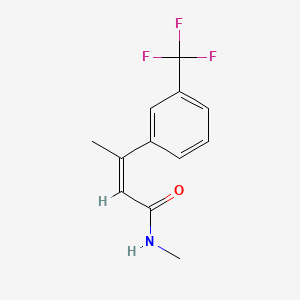
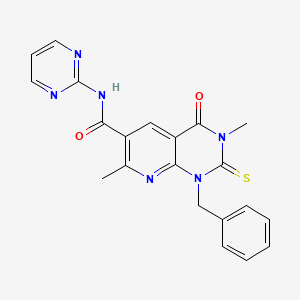
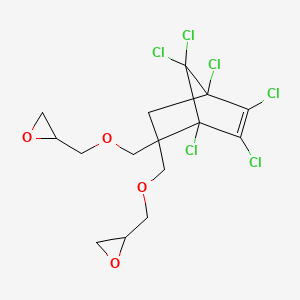


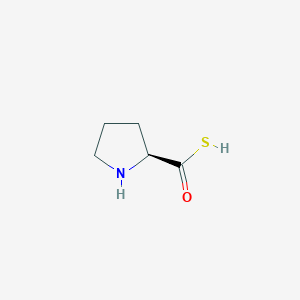

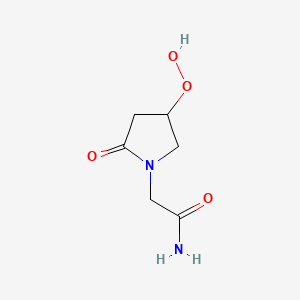
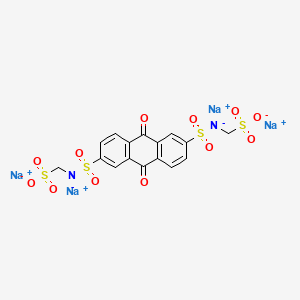


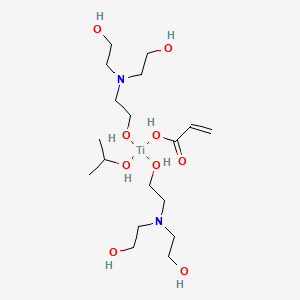
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
